molecular formula C7H3Br2ClF2O B1404790 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene CAS No. 1417568-25-2

1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene

Cat. No.: B1404790
CAS No.: 1417568-25-2
M. Wt: 336.35 g/mol
InChI Key: VPLSZDGWKWBQPX-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene is a halogenated aromatic compound It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene typically involves halogenation reactions. One common method is the bromination of 2-[chloro(difluoro)methoxy]benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce quinones.

Scientific Research Applications

1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Materials Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals.

    Environmental Research: The compound is studied for its potential environmental impact and degradation pathways.

Mechanism of Action

The mechanism by which 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through covalent or non-covalent binding.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-2,4-difluorobenzene
  • 1-Bromo-2,3-difluorobenzene
  • 2,5-Dibromo-1,3-difluorobenzene

Uniqueness

1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions in various chemical and biological systems, making it a valuable compound for specialized applications.

Properties

IUPAC Name

1,3-dibromo-2-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClF2O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLSZDGWKWBQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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